molecular formula C7H10F6NP B1604028 N-Ethylpyridinium hexafluorophosphate CAS No. 103173-73-5

N-Ethylpyridinium hexafluorophosphate

Cat. No. B1604028
M. Wt: 253.12 g/mol
InChI Key: IXUFJPDZCQJYBC-UHFFFAOYSA-N
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Description

N-Ethylpyridinium hexafluorophosphate, commonly abbreviated as NEtPyPf6, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline salt that is soluble in polar solvents such as water and ethanol. NEtPyPf6 has been widely studied for its potential applications in various fields such as chemistry, biology, and material science.

Scientific Research Applications

Biodegradation and Environmental Impact

N-Ethylpyridinium hexafluorophosphate (EtPy+PF6−) has been studied for its biodegradability by soil bacteria, with specific emphasis on Corynebacterium sp. This bacterium was found to degrade the N-ethylpyridinium cation in ionic liquids containing this compound. Research indicates that the pyridinium ring is cleaved, and the degradation pathway has been proposed based on metabolite analysis (Zhang et al., 2010).

Ionic Liquids in Analytical Chemistry

The use of EtPy+PF6− in the detection of paraoxon by acetylcholinesterase inhibition method has been explored. This was the first study to utilize ionic liquids as additives in aqueous solutions for such detections, showing promising results and potential for effective medium in detection assays (Zhang & Malhotra, 2005).

Application in Organic Synthesis

In organic chemistry, EtPy+PF6− has been used as a recyclable solvent for Baylis-Hillman reactions. This ionic liquid was found to be inert under basic conditions, unlike commonly used imidazolium-based ionic liquids, leading to quick reactions with good yields (Gong et al., 2006).

Solubility Studies

The solubility of 1-ethylpyridinium hexafluorophosphate in ethanol and water mixtures has been measured, showing higher solubility compared to water and ethanol alone. This data is essential for its applications in different solvent systems (Yang et al., 2009).

Biosorption and Bioreduction Studies

EtPy+PF6− has been investigated for its impact on the biosorption of uranium by Clostridium sp., showing that it affects the growth and biosorption capability of the bacterium. This research provides insights into the potential application and limitations of ionic liquids in biotechnological processes (Zhang et al., 2014).

properties

IUPAC Name

1-ethylpyridin-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.F6P/c1-2-8-6-4-3-5-7-8;1-7(2,3,4,5)6/h3-7H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUFJPDZCQJYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047875
Record name 1-Ethylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpyridinium hexafluorophosphate

CAS RN

103173-73-5
Record name N-Ethylpyridinium hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLPYRIDINIUM HEXAFLUOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L80G706R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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